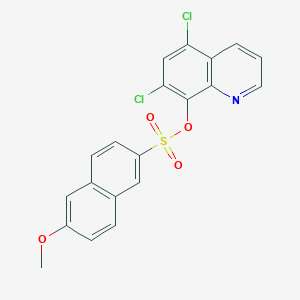
N-(5-tert-butyl-3-isoxazolyl)-4-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-3-isoxazolyl)-4-propylbenzamide, also known as SNC80, is a highly selective agonist for the delta-opioid receptor. It was first synthesized in the early 1990s and has since been widely used in scientific research to study the delta-opioid receptor and its potential therapeutic applications.
Wirkmechanismus
N-(5-tert-butyl-3-isoxazolyl)-4-propylbenzamide selectively binds to and activates the delta-opioid receptor, leading to a decrease in pain perception and a reduction in drug-seeking behavior. The exact mechanism of action is not fully understood, but it is thought to involve the activation of downstream signaling pathways and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of pain perception, the reduction of drug-seeking behavior, and the regulation of mood and emotion. It has also been shown to have anti-inflammatory properties and to promote the growth of new neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(5-tert-butyl-3-isoxazolyl)-4-propylbenzamide in lab experiments is its high selectivity for the delta-opioid receptor, which allows researchers to study the specific effects of delta-opioid receptor activation. However, one limitation is that this compound is not very soluble in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving N-(5-tert-butyl-3-isoxazolyl)-4-propylbenzamide and the delta-opioid receptor. One area of interest is the development of new drugs that target the delta-opioid receptor for the treatment of pain and addiction. Another area of interest is the study of the role of the delta-opioid receptor in neurological disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of this compound and the delta-opioid receptor, which could lead to the development of more effective drugs in the future.
Synthesemethoden
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-4-propylbenzamide involves a multi-step process that begins with the reaction of 5-tert-butyl-3-isoxazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-propylaniline to form the amide product, which is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-3-isoxazolyl)-4-propylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and addiction. Delta-opioid receptors are known to play a role in the modulation of pain and the reward system, making them a promising target for drug development.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-4-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-5-6-12-7-9-13(10-8-12)16(20)18-15-11-14(21-19-15)17(2,3)4/h7-11H,5-6H2,1-4H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCUMWVRBYCUIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxyphenyl)-2-oxoethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5022730.png)
![1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5022737.png)
![2-(4-butoxyphenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5022742.png)
![4-(2-{3-bromo-4-[(2-cyanobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5022747.png)

![N-[2-(4-ethylphenoxy)ethyl]-2-furamide](/img/structure/B5022758.png)

![N-(2-ethoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5022768.png)
![ethyl 3-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5022775.png)


![5-{2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5022786.png)
![3-{[(1,3-benzodioxol-4-ylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine](/img/structure/B5022804.png)
![5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B5022813.png)